Allylpropylamine

概要

説明

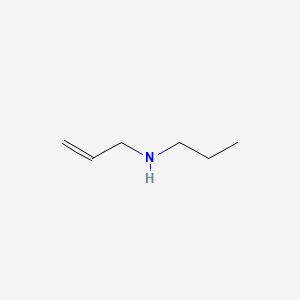

Allylpropylamine: is an organic compound with the molecular formula C₆H₁₃N . It is a member of the amine family and is characterized by the presence of both an allyl group and a propyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions:

Allylation of Propylamine: One common method for synthesizing allylpropylamine involves the allylation of propylamine. This reaction typically uses allyl chloride and propylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Reductive Amination: Another method involves the reductive amination of allyl aldehyde with propylamine. This reaction is catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound.

化学反応の分析

Types of Reactions:

Oxidation: Allylpropylamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of saturated amines. This reaction typically uses reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl or propyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with metal catalysts.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Allylpropylamide, allylpropyl oxide.

Reduction: Saturated amines such as propylamine.

Substitution: Various substituted amines depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Allylpropylamine and its derivatives have been studied for their potential pharmaceutical applications. Notably, allylamine, a related compound, has been utilized in the synthesis of several important drugs.

- Antifungal Agents : Compounds derived from allylamine, such as naftifine, are effective antifungal agents used to treat skin infections like athlete's foot and ringworm. Naftifine acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

- Migraine Relief : Flunarizine, another derivative of allylamine, is used for migraine prophylaxis. It functions as a calcium channel blocker and has shown efficacy in reducing the frequency of migraine attacks .

Polymer Chemistry

This compound is significant in polymer chemistry due to its ability to participate in various polymerization reactions.

- Polyallylamine Synthesis : this compound can be polymerized to form polyallylamine, which is used in applications such as drug delivery systems and water treatment processes. Polyallylamine exhibits properties that make it suitable for use as a membrane material in reverse osmosis .

- Copolymers : The compound can also be copolymerized with other monomers to create materials with tailored properties for specific applications, such as coatings and adhesives .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the preparation of various chemical compounds.

- Allylic Amination : Recent studies have highlighted methods for the regioselective amination of allylic substrates using catalysts such as molybdenum and rhodium. These reactions enable the formation of complex amines with high yields and selectivity . For example, the molybdenum-catalyzed amination of allylic carbonates has been shown to produce α-aryl allylic amines efficiently .

- Synthesis of Bioactive Molecules : this compound derivatives have been employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. The versatility of allylic amines allows for modifications that enhance biological activity or improve pharmacokinetic properties .

Case Study 1: Development of Antifungal Agents

Research into naftifine's mechanism revealed that its efficacy against dermatophytes stems from its ability to inhibit squalene epoxidase, disrupting ergosterol biosynthesis. This study underscores the importance of allylamine derivatives in developing new antifungal therapies.

Case Study 2: Polymer Membrane Applications

A study demonstrated that polyallylamine membranes exhibited superior performance in water purification processes compared to traditional materials. The membranes showed high permeability and selectivity for various solutes, making them ideal candidates for industrial applications.

作用機序

Molecular Targets and Pathways: Allylpropylamine exerts its effects primarily through interactions with enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and cellular functions. The exact mechanism of action depends on the specific application and target molecule.

類似化合物との比較

Allylamine: Similar in structure but lacks the propyl group. Used in the synthesis of pharmaceuticals and polymers.

Propylamine: Similar in structure but lacks the allyl group. Used in organic synthesis and as a chemical intermediate.

Phenylpropylamine: Contains a phenyl group instead of an allyl group. Used in the synthesis of pharmaceuticals and as a precursor for other compounds.

Uniqueness: Allylpropylamine is unique due to the presence of both allyl and propyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.

生物活性

Allylpropylamine (APA) is an organic compound that belongs to the class of alkylamines. Its biological activity has garnered attention due to its potential applications in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

This compound has the chemical formula CHN and is characterized by a propyl group attached to an allylamine structure. Its molecular properties are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 85.15 g/mol |

| Boiling Point | 120 °C |

| Solubility | Soluble in water |

| pKa | 10.3 |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that influence its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : High probability of human intestinal absorption (0.9374) indicates good bioavailability.

- Blood-Brain Barrier : The compound is likely to cross the blood-brain barrier (0.9466), suggesting potential central nervous system effects.

- Metabolism : It is a substrate for CYP450 2D6, indicating involvement in drug metabolism pathways .

The precise mechanism of action for this compound remains partially understood; however, it is known to interact with several biological targets:

- Serine Protease Inhibition : this compound has shown activity against serine proteases, which play a critical role in various physiological processes .

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter levels, potentially affecting mood and cognition.

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Acute Toxicity : Studies on rats indicate that inhalation exposure can lead to significant irritation of mucous membranes and respiratory distress at concentrations as low as 10 ppm .

- Chronic Effects : Long-term exposure studies have not been extensively documented; however, acute exposure data suggest a need for caution in handling this compound.

| Toxicity Measure | Value |

|---|---|

| LC50 (rat, 1 hour) | 14 ppm |

| NOAEL (eye irritation) | 10 ppm |

Case Studies

- Inhalation Toxicity Study : A study conducted on rats demonstrated that this compound exposure resulted in respiratory irritation and lethargy at higher concentrations. The study established LC50 values and highlighted the need for protective measures during handling .

- Pharmacological Exploration : Research exploring the effects of this compound on neurotransmitter systems indicated potential antidepressant-like effects in animal models, warranting further investigation into its therapeutic applications.

特性

IUPAC Name |

N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-5-7-6-4-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEPADWXXGLLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-21-7 | |

| Record name | Allylpropyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。